molecular formula C10H10O3 B100018 3-Methoxycinnamic acid CAS No. 17570-26-2

3-Methoxycinnamic acid

Cat. No.: B100018
CAS No.: 17570-26-2
M. Wt: 178.18 g/mol
InChI Key: LZPNXAULYJPXEH-AATRIKPKSA-N
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Description

3-Methoxycinnamic acid, also known as 3-methoxycinnamate, is an organic compound belonging to the family of cinnamic acids. It is a white crystalline solid with a sweet, balsamic odor. This compound is a versatile compound with a wide range of applications in organic synthesis, drug discovery, and other areas of research. It is also used as a flavoring agent in food and beverages.

Scientific Research Applications

Antioxidant Properties and Applications

3-Methoxycinnamic acid, also known as ferulic acid, is noted for its high antioxidant properties. This feature makes it a candidate for applications in the food industry, health, and cosmetics. Analyzing its potential applications, Barberousse et al. (2008) emphasized its importance in cell wall architecture in plants and its extraction from agricultural waste materials for various industries (Barberousse et al., 2008). Moreover, Silva and Batista (2017) reviewed its beneficial effects against disorders related to oxidative stress, including cancer, diabetes, and neurodegenerative diseases (Silva & Batista, 2017).

Therapeutic and Nutraceutical Applications

Płowuszyńska and Gliszczyńska (2021) presented the natural sources of p-MCA, its metabolism, pharmacokinetic properties, and safety of its application. The compound's potential as a nutraceutical agent in functional food, playing a role in preventing and treating chronic diseases, was highlighted (Płowuszyńska & Gliszczyńska, 2021).

Applications in Cancer Research

In cancer research, Hamdan et al. (2013) investigated the effects of 4-hydroxy-3-methoxycinnamic acid on breast cancer cells, noting its ability to inhibit proliferation and induce apoptosis with minimal effects on non-tumoral cells (Hamdan et al., 2013). Gao et al. (2018) studied its effects on cervical carcinoma cell lines, finding significant inhibition of cell proliferation and invasion (Gao et al., 2018).

Magnetic and Luminescent Properties

Khalfaoui et al. (2017) synthesized and characterized lanthanide ion complexes with derivatives of cinnamic acid, including this compound. These complexes exhibited field-induced slow relaxation of magnetization, demonstrating potential in magnetic applications (Khalfaoui et al., 2017).

Antidiabetic Properties

Adisakwattana et al. (2005) investigated the antihyperglycemic effect of p-methoxycinnamic acid in normal and diabetic rats, demonstrating its potential in managing diabetes (Adisakwattana et al., 2005).

Food and Health Industry

Babbar et al. (2021) reviewed the therapeutic applications of ferulic acid, covering its use in treating diabetes, cancer, pulmonary diseases, and its action as an antioxidant and anti-inflammatory agent. Its role in the food and health industry was also addressed (Babbar et al., 2021).

Safety and Hazards

3-Methoxycinnamic acid may cause skin and eye irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and to use personal protective equipment, including chemical impermeable gloves .

Properties

IUPAC Name

(E)-3-(3-methoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-13-9-4-2-3-8(7-9)5-6-10(11)12/h2-7H,1H3,(H,11,12)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZPNXAULYJPXEH-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70875904
Record name (E)-3-Methoxycinnamic acid
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Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6099-04-3, 17570-26-2
Record name trans-3-Methoxycinnamic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cinnamic acid, m-methoxy-, (E)-
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Record name 6099-04-3
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (E)-3-Methoxycinnamic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-3-methoxycinnamic acid
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Record name (2E)-3-(3-methoxyphenyl)prop-2-enoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 3-methoxycinnamic acid?

A1: The molecular formula of this compound is C10H10O3, and its molecular weight is 178.18 g/mol.

Q2: Are there any characteristic spectroscopic data available for this compound?

A2: While specific spectroscopic data for this compound is limited in the provided research, related compounds like 4-hydroxy-3-methoxycinnamic acid (ferulic acid) have been analyzed using UV, IR, and NMR spectrometry. [] These techniques are commonly employed for structural elucidation of cinnamic acid derivatives.

Q3: How does the position of the methoxy group on the cinnamic acid ring influence its biological activity?

A3: Research suggests that the position of the methoxy substitution on the cinnamic acid ring plays a crucial role in its antityrosinase activity. For instance, 4-hydroxy-3-methoxycinnamic acid exhibits potent antityrosinase activity, superior to anisaldehyde, anisic acid, benzoic acid, benzaldehyde, cinnamic acid, and cinnamaldehyde. [] Additionally, studies comparing 2-methoxycinnamic acid, this compound, and 4-methoxycinnamic acid showed that methoxy substitutions enhanced tyrosinase inhibition. []

Q4: Does modifying the carboxylic acid group of this compound impact its properties?

A4: Yes, modifying the carboxylic acid group can significantly impact the properties of this compound. For example, esterifying 4-hydroxy-3-methoxycinnamic acid (ferulic acid) with milkweed oil creates cinnamate esters with UV radiation-absorbing properties. [] This modification showcases the potential for tailoring the compound's properties for specific applications.

Q5: What are the potential applications of this compound and its derivatives in the food industry?

A5: 4-Hydroxy-3-methoxycinnamic acid (ferulic acid), a derivative, exhibits high antioxidant properties, making it valuable for food preservation. [] Its abundance in plant cell walls also suggests potential applications in food texture modification and stabilization. []

Q6: Has this compound shown any potential in treating specific diseases?

A6: While research specifically on this compound is limited in the provided papers, its structural isomer, 4-hydroxy-3-methoxycinnamic acid (ferulic acid), displays promising therapeutic activities. Studies indicate that ferulic acid and its derivatives may have potential in managing conditions related to oxidative stress and inflammation. [] It has demonstrated beneficial effects in preclinical models of Alzheimer's disease, cancer, and cardiovascular diseases. [] Further research is needed to explore the therapeutic potential of this compound.

Q7: How does this compound exert its anti-thrombotic effects?

A7: While the provided research does not delve into the specific mechanisms of action for this compound, its structural analog, sinapic acid (3,5-dimethoxy-4-hydroxycinnamic acid), has shown promising anti-thrombotic activity. [] This suggests that cinnamic acid derivatives might interfere with the coagulation cascade or platelet aggregation, though further research is needed to confirm these mechanisms.

Q8: How is this compound metabolized in the body?

A8: Although specific metabolic pathways for this compound are not extensively discussed in the provided research, studies on its isomer, 4-hydroxy-3-methoxycinnamic acid (ferulic acid), offer insights. Research suggests that ferulic acid can be metabolized by gut microbiota into 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), leading to improved metabolic conditions in diet-induced obese mice. [] This highlights the role of gut microbiota in influencing the bioavailability and bioactivity of such compounds.

Q9: What analytical techniques are commonly used to quantify this compound and its derivatives?

A9: Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for identifying and quantifying this compound and its derivatives in various matrices like plants and fermented products. [, ] High-performance liquid chromatography (HPLC) coupled with UV-Vis detection is another common method for analyzing these compounds. []

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